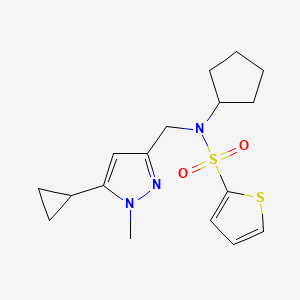

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S2/c1-19-16(13-8-9-13)11-14(18-19)12-20(15-5-2-3-6-15)24(21,22)17-7-4-10-23-17/h4,7,10-11,13,15H,2-3,5-6,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEYCBIOXZGYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(C2CCCC2)S(=O)(=O)C3=CC=CS3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a cyclopentyl group, and a cyclopropyl-substituted pyrazole moiety, which may contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 360.5 g/mol. Its structure can be visualized as follows:

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 360.5 g/mol |

| CAS Number | 1795424-66-6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound likely binds to these targets, modulating their activity and influencing various biological pathways.

Research indicates that similar pyrazole derivatives exhibit significant inhibitory effects on inflammatory pathways, particularly through the inhibition of key enzymes like IKK-2 and p38 MAPK. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against these targets, suggesting a potent anti-inflammatory potential .

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory potential of thiophene derivatives. For example, compounds containing thiophene rings have been shown to inhibit cytokine release and reduce inflammation in various models.

Case Study: Inhibition of Cytokine Production

A study demonstrated that related pyrazole derivatives exhibited IC50 values ranging from 0.1 to 1 μM against IL-17 and TNFα production in cytokine release assays . This suggests that this compound may similarly modulate inflammatory responses.

Anticancer Activity

Thiophene-based compounds have also been explored for their anticancer properties. The structural motifs present in this compound are conducive to interactions with cancer-related targets.

Data Table: Anticancer Activity of Thiophene Derivatives

| Compound | Target | IC50 (μM) |

|---|---|---|

| Thiophene derivative A | p38 MAPK | 0.004 |

| Thiophene derivative B | IKK-2 | 0.013 |

| N-cyclopentyl-N-(pyrazol) derivative | IL-6 (induced by TNFα) | 0.820 |

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclocondensation techniques. Common reagents include hydrazine derivatives for forming the pyrazole structure followed by coupling reactions to incorporate the thiophene moiety .

Scientific Research Applications

Anticancer Activity

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide has shown promising anticancer properties in various studies:

- Mechanism of Action : The compound is believed to induce apoptosis and inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The precise pathways are still under investigation but may involve modulation of specific oncogenic pathways.

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects:

- Cytokine Modulation : It has been shown to downregulate pro-inflammatory cytokines like IL-6 and TNF-α, suggesting potential use in treating inflammatory diseases.

The biological activity of this compound is supported by various studies:

Antimicrobial Activity

Compounds with similar structural features have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of thiophene derivatives against multidrug-resistant pathogens, showing significant activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

- Cytotoxic Effects : In vitro studies indicated that the compound exhibited cytotoxicity against various cancer cell lines, with a notable reduction in cell viability at concentrations above 10 µM.

Future Directions in Research

The potential applications of this compound extend beyond current findings:

- Drug Development : Its unique structure makes it a candidate for further exploration in drug design, particularly for targeting specific diseases.

- Mechanistic Studies : Detailed investigations into its binding affinities and interactions with biological targets will be essential for understanding its full therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound vs. Angiotensin AT2 Receptor Ligands ()

Compounds in , such as N-(5-cyanopyrimidin-2-yl)-5-isobutylthiophene-2-sulfonamide, share a thiophene-sulfonamide scaffold but differ in substituents:

- Substituent Comparison :

- Synthetic Routes :

- compounds employ microwave-assisted reactions with K₂CO₃ in DMF or automated flash chromatography . The target compound’s synthesis likely involves similar sulfonamide coupling strategies, though its cyclopentyl and pyrazole groups may require specialized cyclization or Pd-mediated cross-coupling (as seen in –8) .

Target Compound vs. Anthrax Lethal Factor Inhibitors ()

Compounds like N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide (Compound 100) feature bulky aromatic systems (e.g., benzothiazole) attached to the sulfonamide:

- Key Differences: Target Compound: Non-aromatic cyclopentyl and pyrazole substituents. Analogs: Planar benzo[d]thiazole or isoxazole groups.

- Implications :

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility

- Cyclopentyl vs. Isobutyl : The cyclopentyl group in the target compound introduces rigidity and moderate lipophilicity, whereas isobutyl chains in analogs increase flexibility and hydrophobicity .

- Pyrazole vs. Imidazole : Pyrazole (target) has two adjacent nitrogen atoms, enabling hydrogen bonding, while imidazole () offers a broader pH-dependent protonation profile .

Metabolic Stability

Research Findings and Implications

- Structural Advantages : The target compound’s cyclopentyl and pyrazole groups balance rigidity and solubility, making it a candidate for optimizing pharmacokinetics in drug discovery.

- Limitations : Lack of aromaticity may limit potency against targets requiring planar interactions (e.g., anthrax lethal factor) .

- Future Directions : Functional assays are needed to validate its binding affinity and selectivity, particularly for AT2 receptors or other sulfonamide-sensitive targets.

Q & A

Q. What are the established synthetic routes for N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide?

The compound is synthesized via multi-step processes involving:

- Cyclopropane and pyrazole ring formation : Cyclization reactions using thiourea derivatives or hydrazine precursors, as demonstrated in analogous triazole-thiophene systems .

- Sulfonamide coupling : Reaction of thiophene-2-sulfonyl chloride with a cyclopentylamine intermediate under basic conditions (e.g., triethylamine) to form the sulfonamide bond, a method validated for structurally related compounds .

- Purification : Column chromatography or recrystallization to isolate the final product, with purity assessed via HPLC (95% minimum) .

Q. How can researchers validate the structural integrity and purity of this compound?

Key methods include:

- Spectroscopic analysis : H/C NMR to confirm substituent positions (e.g., cyclopropyl, pyrazole, and thiophene moieties) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNOS) .

- Impurity profiling : Use of USP guidelines to detect and quantify unspecified impurities at ≤0.10% via reverse-phase HPLC .

Advanced Research Questions

Q. What strategies optimize reaction yields during sulfonamide group introduction?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution kinetics .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve sulfonyl chloride-amine coupling efficiency .

- Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., hydrolysis) .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies may arise from:

- Solubility variability : Use standardized solvents (e.g., DMSO with ≤0.1% water) and confirm concentrations via UV-Vis spectroscopy .

- Assay conditions : Validate cell-based assays with positive controls (e.g., known enzyme inhibitors) and replicate experiments across labs .

- Structural analogs : Compare activity with derivatives (e.g., replacing cyclopropyl with cycloheptyl) to isolate substituent effects .

Q. What computational methods aid in predicting the compound’s reactivity with biological targets?

Advanced approaches include:

- Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with enzymes (e.g., cyclooxygenase-2) based on sulfonamide and thiophene pharmacophores .

- QSAR modeling : Correlate substituent electronegativity (e.g., cyclopropyl vs. methyl groups) with activity trends .

- MD simulations : Analyze conformational stability in lipid bilayers to predict membrane permeability .

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

Mitigation strategies:

- Solvent screening : Test mixed-solvent systems (e.g., ethanol/water) to improve crystal growth .

- Seeding : Introduce microcrystals from analogous compounds (e.g., N-(thiazol-2-yl)cyclopropanecarboxamide) to induce nucleation .

- Temperature gradients : Gradual cooling (0.5°C/hr) enhances lattice formation .

Methodological Notes

- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere for cyclopropane stability) to ensure consistency .

- Data validation : Cross-reference spectral data with PubChem entries for analogous sulfonamides .

- Ethical compliance : Adhere to institutional guidelines for handling sulfur-containing intermediates and waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.